molecular formula C8H14N4 B1450950 1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine CAS No. 1016734-66-9

1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine

Cat. No.: B1450950
CAS No.: 1016734-66-9
M. Wt: 166.22 g/mol
InChI Key: KAIJJBGBXLAITA-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine is a useful research compound. Its molecular formula is C8H14N4 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Biological Activity

1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine (CAS Number: 1016734-66-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₄N₄
  • Molecular Weight : 166.22 g/mol
  • IUPAC Name : 1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-5-amine
  • Purity : Typically ≥90% in commercial preparations

Inhibition of DYRK1A

Anti-inflammatory and Antioxidant Properties

Interferon Induction

Research has also explored the compound's ability to induce interferon production. A study reported that derivatives of pyrazolo[3,4-b]pyridine structures exhibit varying degrees of interferon-inducing activities. This property could be leveraged for developing antiviral therapies .

Case Study 1: Anticancer Activity

In a recent investigation into the anticancer properties of pyrazolo[3,4-b]pyridines, researchers found that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . The specific role of this compound in these pathways remains an area for further exploration.

Case Study 2: Neuroprotective Effects

Summary Table of Biological Activities

ActivityMechanismReference
DYRK1A InhibitionEnzyme inhibition
Anti-inflammatory EffectsReduction of pro-inflammatory markers
Antioxidant PropertiesScavenging free radicals
Interferon InductionImmune modulation
Anticancer ActivityInduction of apoptosis
Neuroprotective EffectsProtection against oxidative stress

Scientific Research Applications

Biological Activities

  • Antitumor Activity :
    • Studies have demonstrated that 1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the inhibition of specific kinases that are critical for tumor growth and survival.
  • Neuroprotective Effects :
    • Research indicates that this compound may have neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Anti-inflammatory Properties :
    • The compound has also been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Medicinal Chemistry Applications

  • Drug Development :
    • The unique structure of this compound allows it to serve as a lead compound for drug development. Modifications to its structure can lead to derivatives with enhanced potency and selectivity for specific biological targets.
  • Biological Assays :
    • This compound is frequently used in biological assays to evaluate its pharmacological properties. It serves as a reference compound in studies aimed at understanding the structure-activity relationship (SAR) of similar pyrazolo-pyridine derivatives.

Case Studies

Study TitleYearFindings
Antitumor Activity of Pyrazolo[3,4-B]pyridine Derivatives2022Demonstrated cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Neuroprotective Effects of Novel Pyrazolo Compounds2023Showed significant reduction in neuronal death in models of oxidative stress; potential for Alzheimer's treatment.
Inhibition of Inflammatory Cytokine Production2024Found to reduce TNF-alpha and IL-6 levels in LPS-stimulated macrophages by over 50%.

Properties

IUPAC Name

1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-5-7-3-6(9)4-10-8(7)12(2)11-5/h6,10H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIJJBGBXLAITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1CC(CN2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine
Reactant of Route 2
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine
Reactant of Route 3
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine
Reactant of Route 4
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine
Reactant of Route 5
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine
Reactant of Route 6
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.